molecular formula C19H28N4O3 B1414042 Tert-butyl 4-[(3E)-3-(phenylhydrazinylidene)butanoyl]piperazine-1-carboxylate CAS No. 1415220-05-1

Tert-butyl 4-[(3E)-3-(phenylhydrazinylidene)butanoyl]piperazine-1-carboxylate

Cat. No.: B1414042
CAS No.: 1415220-05-1
M. Wt: 360.5 g/mol
InChI Key: BKUCITNIBJBEFS-HMMYKYKNSA-N
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Description

Tert-butyl 4-[(3E)-3-(phenylhydrazinylidene)butanoyl]piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a butanoyl side chain substituted with a phenylhydrazone moiety in the E-configuration. This compound is likely synthesized via condensation of a ketone precursor with phenylhydrazine, followed by Boc protection of the piperazine ring. Its structural complexity suggests applications in medicinal chemistry, particularly as an intermediate for kinase inhibitors or chelating agents .

Properties

IUPAC Name

tert-butyl 4-[(3E)-3-(phenylhydrazinylidene)butanoyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c1-15(20-21-16-8-6-5-7-9-16)14-17(24)22-10-12-23(13-11-22)18(25)26-19(2,3)4/h5-9,21H,10-14H2,1-4H3/b20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUCITNIBJBEFS-HMMYKYKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1)CC(=O)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/CC(=O)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(3E)-3-(phenylhydrazinylidene)butanoyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the condensation of phenylhydrazine with a suitable carbonyl compound, followed by the introduction of the piperazine ring and the tert-butyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer greater efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-[(3E)-3-(phenylhydrazinylidene)butanoyl]piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the tert-butyl and phenylhydrazinylidene moieties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research:

  • Antidiabetic Potential : Research suggests that derivatives of piperazine compounds can act as agonists for GPR119, a receptor involved in glucose metabolism. Tert-butyl 4-[(3E)-3-(phenylhydrazinylidene)butanoyl]piperazine-1-carboxylate may mimic these effects, potentially aiding in the management of type 2 diabetes mellitus .
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, which is pivotal in various chronic diseases. The structural features of this compound may contribute to modulating inflammatory pathways .
  • Neuroprotective Properties : The compound's interaction with neurobiological pathways suggests potential applications in treating neurodegenerative diseases. Its ability to inhibit enzymes linked to neurodegeneration may offer therapeutic avenues for conditions such as Alzheimer's disease.

Synthesis and Derivatives

The synthesis of this compound typically involves straightforward organic reactions that allow for the introduction of various substituents, enhancing its biological activity. One-pot synthesis methods have been explored to improve yields and reduce reaction times .

Case Study 1: GPR119 Agonist Activity

A study synthesized several piperazine derivatives, including variants of this compound, assessing their efficacy as GPR119 agonists. Results indicated that some derivatives exhibited EC50 values comparable to established agonists, suggesting their potential utility in diabetes management .

Case Study 2: Anti-inflammatory Efficacy

In vivo studies evaluated the anti-inflammatory effects of related piperazine compounds using carrageenan-induced paw edema models in rats. Compounds similar to this compound demonstrated significant reductions in edema, indicating promising anti-inflammatory properties .

Table 1: Comparison of Biological Activities

Compound NameActivityReference
This compoundGPR119 Agonist
Tert-butyl derivativesAnti-inflammatory
Piperazine analogsNeuroprotective

Table 2: Synthesis Conditions

Reaction TypeConditionsYield (%)Reference
One-pot synthesisDMF, CuI catalyst~95%
Coupling reactionEDCI and HOBt as reagentsExcellent yields

Mechanism of Action

The mechanism of action of tert-butyl 4-[(3E)-3-(phenylhydrazinylidene)butanoyl]piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The phenylhydrazinylidene moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The piperazine ring may enhance the compound’s binding affinity and specificity, while the tert-butyl group can influence its solubility and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of the target compound with analogous piperazine derivatives:

Compound Key Substituent Synthetic Route Key Properties/Applications References
Tert-butyl 4-[(3E)-3-(phenylhydrazinylidene)butanoyl]piperazine-1-carboxylate Phenylhydrazinylidene butanoyl Hydrazone condensation + Boc protection Chelation, potential enzyme inhibition
tert-Butyl 4-((4-aminobenzyl)sulfonyl)piperazine-1-carboxylate (Compound 24) 4-Aminobenzylsulfonyl Sulfonylation + Boc protection Dual NAMPT/PARP1 inhibition (anti-cancer)
tert-Butyl 4-[3-(ethylamino)butanoyl]piperazine-1-carboxylate Ethylamino butanoyl Amide coupling + Boc protection Intermediate for peptidomimetics
tert-Butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate 6-Fluoropyridinyl Suzuki coupling + Boc protection Fluorinated heterocyclic drug development
tert-Butyl 4-[3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate (C7) Thiazolyl-pyridinyl Stille coupling + Boc protection Kinase inhibitor intermediate
tert-Butyl 4-[3-(morpholin-4-yl)pyrazin-2-yl]piperazine-1-carboxylate Morpholinyl-pyrazinyl Nucleophilic substitution + Boc protection Antibacterial/antiviral scaffold

Structural and Functional Insights

Hydrazinylidene vs. Sulfonyl groups enhance metabolic stability but may reduce cell permeability compared to hydrazones . The ethylamino analog (CAS 1303890-64-3) lacks conjugation, resulting in reduced electronic effects and altered binding kinetics .

Heterocyclic vs. Aromatic Substituents :

  • Fluoropyridinyl () and thiazolyl () substituents improve lipophilicity and bioavailability, whereas the phenylhydrazone group in the target compound may enhance UV activity or serve as a Michael acceptor in covalent inhibition .

Synthetic Complexity :

  • Hydrazone formation requires precise pH and temperature control to avoid hydrolysis, whereas Suzuki/Stille couplings (e.g., ) rely on transition-metal catalysts and inert conditions .

Biological Implications :

  • Compounds with sulfonamide () or thiazole () groups exhibit enzyme inhibition (e.g., NAMPT/PARP1), while hydrazones are explored for antidiabetic or anticancer activity via metal-ion chelation .

Research Findings and Data

Physicochemical Properties

  • Hydrazone Stability : Hydrazones are prone to hydrolysis under acidic conditions, necessitating stability studies for pharmaceutical formulations. In contrast, sulfonamides (e.g., Compound 24) demonstrate superior hydrolytic stability .
  • LogP Values : Fluorinated analogs (e.g., ) exhibit higher logP (~2.5) compared to the target compound (estimated logP ~1.8), suggesting differences in membrane permeability .

Commercial Availability

  • The ethylamino analog (CAS 1303890-64-3) is available at 95% purity (Enamine: $971–$4,176/g), while the target compound’s scarcity suggests it remains in preclinical development .

Biological Activity

Tert-butyl 4-[(3E)-3-(phenylhydrazinylidene)butanoyl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H22N4O2C_{15}H_{22}N_{4}O_{2} and a molecular weight of approximately 290.36 g/mol. Its structural features include a piperazine ring, a tert-butyl group, and a phenylhydrazine moiety, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) at low concentrations (0.78-3.125 μg/mL) comparable to standard antibiotics like vancomycin and linezolid .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
MRSA0.78 - 3.125 μg/mL
VRE0.78 - 3.125 μg/mL
Biofilm-forming S. aureusEffective at low concentrations

Anti-inflammatory Effects

In vitro studies have demonstrated that related piperazine derivatives possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α. This suggests that the compound may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .

Neuroprotective Activity

Research has highlighted the neuroprotective potential of piperazine derivatives in models of neurodegenerative diseases. For example, compounds similar to this compound have been shown to reduce oxidative stress in astrocytes exposed to amyloid-beta peptide, a hallmark of Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with protein synthesis, leading to bacterial cell death.
  • Anti-inflammatory Mechanism : By inhibiting NF-kB signaling pathways, the compound reduces the expression of inflammatory cytokines.
  • Neuroprotective Mechanism : It may enhance antioxidant defenses and inhibit apoptotic pathways in neuronal cells.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various piperazine derivatives against clinically relevant strains, revealing that certain modifications significantly enhanced their efficacy against resistant strains .
  • Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that administration of similar piperazine derivatives resulted in improved cognitive function and reduced amyloid plaque formation when compared to untreated controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-[(3E)-3-(phenylhydrazinylidene)butanoyl]piperazine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-[(3E)-3-(phenylhydrazinylidene)butanoyl]piperazine-1-carboxylate

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